![molecular formula C20H14Cl2N2O3 B1621491 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide CAS No. 6029-25-0](/img/no-structure.png)

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

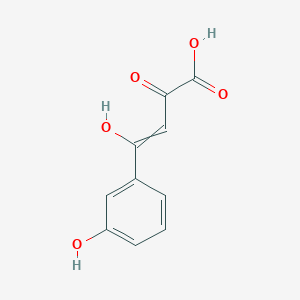

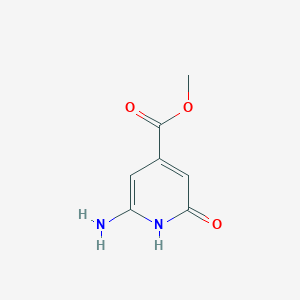

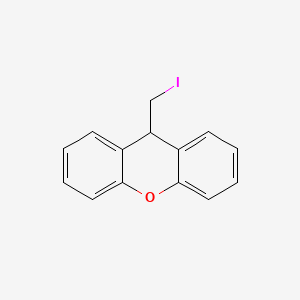

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide is a useful research compound. Its molecular formula is C20H14Cl2N2O3 and its molecular weight is 401.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

A study explored the bactericidal activity of benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds in addressing antibiotic resistance. The research demonstrated significant bactericidal effects, emphasizing the importance of structural modifications to enhance antibacterial efficacy (Zadrazilova et al., 2015).

Photocatalytic Degradation

Research on the photocatalytic degradation of propyzamide, a related compound, using titanium dioxide highlighted the potential environmental applications of benzamide derivatives in reducing toxic intermediates in water. This study underscores the role of structural supports in enhancing the photocatalytic efficiency (Torimoto et al., 1996).

Antioxidant Activity

A study on the electrochemical oxidation of amino-substituted benzamides provided insights into their potential as antioxidants. The research detailed the electroactive properties of these compounds, suggesting their capability to scavenge free radicals, which is crucial for developing antioxidant therapies (Jovanović et al., 2020).

Antiproliferative and Cytotoxic Activity

Another investigation focused on substituted 2-hydroxy-N-(arylalkyl)benzamides for their antiproliferative and cytotoxic activities against cancer cell lines. This study highlighted the potential of benzamide derivatives in inducing apoptosis in cancer cells, pointing towards their application in cancer research (Imramovský et al., 2013).

Spectroscopic Analysis

Spectroscopic studies of benzamide derivatives, including N-hydroxy-2-(4-methylbenzamido)benzamide, have been conducted to understand their structural and electronic properties. These studies are fundamental in designing compounds with specific biological or chemical activities (Ibnouf et al., 2021).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)-2-hydroxybenzamide to form the target compound.", "Starting Materials": [ "2,4-dichlorobenzoic acid", "thionyl chloride", "N-(4-aminophenyl)-2-hydroxybenzamide" ], "Reaction": [ "Step 1: 2,4-dichlorobenzoic acid is reacted with thionyl chloride to form 2,4-dichlorobenzoyl chloride.", "Step 2: N-(4-aminophenyl)-2-hydroxybenzamide is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then poured into ice-cold water and the resulting solid is filtered and washed with water.", "Step 4: The crude product is purified by recrystallization from a suitable solvent to obtain the target compound, 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide." ] } | |

Número CAS |

6029-25-0 |

Fórmula molecular |

C20H14Cl2N2O3 |

Peso molecular |

401.2 g/mol |

Nombre IUPAC |

2,4-dichloro-N-[4-[(2-hydroxybenzoyl)amino]phenyl]benzamide |

InChI |

InChI=1S/C20H14Cl2N2O3/c21-12-5-10-15(17(22)11-12)19(26)23-13-6-8-14(9-7-13)24-20(27)16-3-1-2-4-18(16)25/h1-11,25H,(H,23,26)(H,24,27) |

Clave InChI |

ZSTMBJFTOQPVFM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester](/img/structure/B1621418.png)

![(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1621422.png)

![3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1621430.png)